N-cyclohexyl-N-methyl-2-(4-methylpiperazin-1-yl)sulfonyl-4-nitroaniline
Description
N-cyclohexyl-N-methyl-2-(4-methylpiperazin-1-yl)sulfonyl-4-nitroaniline is a complex organic compound with a unique structure that includes a cyclohexyl group, a methyl group, a piperazine ring, and a nitroaniline moiety
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-(4-methylpiperazin-1-yl)sulfonyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4S/c1-19-10-12-21(13-11-19)27(25,26)18-14-16(22(23)24)8-9-17(18)20(2)15-6-4-3-5-7-15/h8-9,14-15H,3-7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXANSGYHQHOZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N(C)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-2-(4-methylpiperazin-1-yl)sulfonyl-4-nitroaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Nitroaniline Intermediate: This step involves the nitration of aniline to form 4-nitroaniline.
Sulfonylation: The 4-nitroaniline is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Piperazine Substitution: The sulfonylated intermediate is reacted with 4-methylpiperazine to form the piperazinyl-sulfonyl intermediate.
Cyclohexyl-Methylation: Finally, the piperazinyl-sulfonyl intermediate is reacted with cyclohexylmethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-2-(4-methylpiperazin-1-yl)sulfonyl-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different intermediates.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-cyclohexyl-N-methyl-2-(4-methylpiperazin-1-yl)sulfonyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-2-(4-methylpiperazin-1-yl)sulfonyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N-methyl-2-(4-morpholinylsulfonyl)-4-nitroaniline: Similar structure but with a morpholine ring instead of a piperazine ring.
N-cyclohexyl-N-methyl-2-(4-phenylpiperazin-1-yl)sulfonyl-4-nitroaniline: Similar structure but with a phenyl group on the piperazine ring.
Uniqueness
N-cyclohexyl-N-methyl-2-(4-methylpiperazin-1-yl)sulfonyl-4-nitroaniline is unique due to the presence of the methylpiperazine ring, which may confer specific biological activities and chemical reactivity not seen in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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